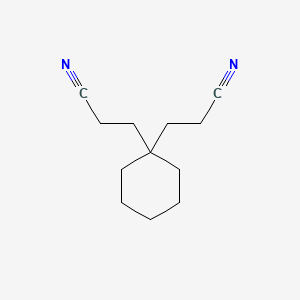
3,3'-(Cyclohexane-1,1-diyl)dipropanenitrile
Description
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3-[1-(2-cyanoethyl)cyclohexyl]propanenitrile |
InChI |
InChI=1S/C12H18N2/c13-10-4-8-12(9-5-11-14)6-2-1-3-7-12/h1-9H2 |
Clé InChI |
ZKRFCMVFCZMBLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CCC#N)CCC#N |
Origine du produit |
United States |
Méthodes De Préparation
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic substitution of a cyclohexane derivative bearing suitable leaving groups with cyanide sources or the construction of the propanenitrile side chains onto a cyclohexane core through multi-step organic transformations. Protection of amino groups and selective reduction steps are often employed in related synthetic routes to control reactivity and purity.
Detailed Synthetic Route from Patent Literature
A related synthetic approach, although primarily focused on ethane-based dinitriles, provides insight into preparation strategies applicable to cyclohexane derivatives. According to patent WO2018193482A1, the synthesis of dinitrile intermediates involves:
Step a: Reaction of a haloacetonitrile (e.g., 2-chloroacetonitrile) with a diamine in the presence of a base and aprotic solvent at mild temperatures (25-30°C) to form a dinitrile intermediate.
Step b: Protection of amino groups in the intermediate using protecting groups such as tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), or others to stabilize the molecule for subsequent transformations.
Step c: Reduction of the cyano groups using catalysts such as Raney nickel under hydrogenation conditions to convert nitriles into amines or related functionalities.
Step d: Deprotection of amino groups and conversion to desired salts or free bases by acid/base treatments and solvent purification steps.
While this patent focuses on ethane-1,2-diyl bis derivatives, the methodology can be adapted for cyclohexane-1,1-diyl bis derivatives by substituting the ethane core with cyclohexane and adjusting reaction parameters accordingly.
Specific Considerations for Cyclohexane Core
The cyclohexane ring introduces steric and conformational effects that influence reactivity. The 1,1-disubstitution pattern requires selective functionalization at the same carbon, which can be achieved by:
Starting from cyclohexanone derivatives and performing alpha-substitution reactions to install propanenitrile side chains.
Employing Mannich-type reactions or alkylation strategies to build the carbon-nitrogen framework on the cyclohexane ring.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Nucleophilic substitution | Haloacetonitrile + cyclohexanediamine, base, aprotic solvent, 25-30°C | Formation of dinitrile intermediate |
| 2 | Amino group protection | Boc anhydride or other protecting group, cooling | Protected dinitrile intermediate |
| 3 | Reduction of nitrile groups | Hydrogenation, Raney nickel catalyst, methanolic ammonia | Amino-functionalized intermediate |
| 4 | Deprotection and salt formation | Acid treatment (HCl), heating 50-70°C | Formation of tetrahydrochloride salt |
| 5 | Purification | Solvent washing, filtration, drying | Pure this compound or derivatives |
Research Findings and Analytical Data
The purity of intermediates and final products can exceed 99.5% with optimized reaction and purification protocols.
Protecting groups such as Boc provide stability during reduction and facilitate selective deprotection.
Raney nickel is an effective catalyst for hydrogenation of nitrile groups to amines in this context.
Controlled temperature and solvent choice during crystallization and washing steps significantly affect yield and purity.
Analytical techniques such as NMR, IR spectroscopy, and melting point determination are essential for confirming structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile involves its interaction with specific molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various bioactive compounds, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Data Tables
Table 2: Physical and Spectroscopic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


